molecular formula C19H19NO2S B2832816 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide CAS No. 406473-45-8

2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide

Cat. No.: B2832816
CAS No.: 406473-45-8
M. Wt: 325.43
InChI Key: SYWRHAGHENJBMF-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(1-naphthyl)benzenesulfonamide is a specialized organic compound belonging to the class of benzenesulfonamides, characterized by a mesitylene sulfonyl group and a bulky 1-naphthyl substituent. This structure is of significant interest in modern chemical research, particularly in the development of novel antimicrobial agents. Research on closely related 2,4,6-trimethylbenzenesulfonyl derivatives has demonstrated potent in vitro antibacterial activity against Gram-positive bacterial strains, with some compounds exhibiting minimal inhibitory concentration (MIC) values as low as 7.81–15.62 µg/mL . The mesitylene sulfonyl group serves as a key scaffold in the synthesis of bioactive molecules, and its derivatives are actively investigated to address the growing problem of antibiotic resistance . Furthermore, this compound is highly valuable in coordination chemistry as a potential ligand for the synthesis of metal complexes. Sulfonamide derivatives like this one possess multiple metal-binding sites and can act as bi- or tetradentate ligands, forming complexes with metals such as Ni(II), Cu(II), and Co(II) that often show enhanced biological activity . The bulky naphthyl group can impart unique steric and electronic properties, influencing the compound's behavior in catalytic systems and material science applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

2,4,6-trimethyl-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-13-11-14(2)19(15(3)12-13)23(21,22)20-18-10-6-8-16-7-4-5-9-17(16)18/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWRHAGHENJBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
This compound serves as a reagent in organic synthesis. It acts as a building block for constructing more complex molecules. The presence of the sulfonamide group enhances its reactivity, making it useful for various chemical transformations.

Catalysis:
The bulky structure of 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide contributes to its role as a catalyst in polymerization reactions. The steric hindrance provided by the trimethyl groups can significantly influence the selectivity and reactivity of catalytic processes.

Biological Applications

Enzyme Inhibition:
Research indicates that this compound may function as an enzyme inhibitor, interacting with specific biological macromolecules. Its mechanism involves binding to enzyme active sites or allosteric sites, thereby inhibiting substrate binding and catalytic activity.

Anticancer Properties:
In medicinal chemistry studies, derivatives of this compound have shown promising anticancer activities. For instance, analogs have been developed that target specific cancer cell lines, demonstrating significant inhibition of tumor growth in preclinical models .

Medical Applications

Therapeutic Potential:
The compound is being explored for its potential therapeutic applications, including antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Drug Development:
The unique properties of this compound make it a candidate for further drug development. Its interactions with various biological targets could lead to the development of novel therapeutics for treating diseases such as cancer and bacterial infections.

Industrial Applications

Specialty Chemicals Production:
In the industrial sector, this compound is utilized in producing specialty chemicals. Its sulfonamide group makes it an attractive intermediate in synthesizing dyes and pigments.

Material Science:
Sulfonamide derivatives are also being investigated for their ability to form hydrogen bonds and create supramolecular architectures. This property is essential for developing new materials with desirable characteristics in material science.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide with structurally and functionally related benzenesulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS)

  • Structure : Mesitylene sulfonamide with a meta-trifluoromethylphenyl group.
  • Synthesis : Typically synthesized via sulfonylation of 3-(trifluoromethyl)aniline with mesitylenesulfonyl chloride, yielding >90% purity .
  • Physicochemical Properties: Molecular formula: C₁₆H₁₆F₃NO₂S; Molecular weight: 343.36 g/mol . NMR Data (CDCl₃): δ 2.30 (s, 3H, CH₃), 2.65 (s, 6H, 2×CH₃), 7.01 (s, 4H, Ar-H) .
  • Biological Activity: PLC Activation: Potent PLC activator, increasing intracellular calcium influx in vascular smooth muscle cells (VSMCs) and cancer cells . Therapeutic Potential: Reverses hyporeactivity in LPS-treated arteries, suggesting utility in septic shock models . Selectivity: Distinct from ortho-substituted analogs (e.g., o-3M3FBS), which lack PLC activation .

2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide

  • Structure : Mesitylene sulfonamide with a propargyl group.
  • Synthesis : Achieved via Campolo’s method, yielding 93% as a light brown solid .
  • NMR Data (CDCl₃) : δ 2.09 (t, J = 2.6 Hz, 1H), 3.78–3.79 (m, 2H), 4.65 (s, 1H) .
  • Applications : Intermediate in catalytic asymmetric reactions, leveraging the propargyl group’s reactivity for cycloadditions .

2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

  • Structure : Mesitylene sulfonamide with a 5-methylisoxazole ring.
  • Physicochemical Properties :
    • Molecular formula: C₁₄H₁₆N₂O₃S; Molecular weight: 292.35 g/mol .
    • IR Data: Key peaks at 1340 cm⁻¹ (S=O) and 1590 cm⁻¹ (C=N) .
  • Biological Role: Potential antimicrobial or anti-inflammatory agent due to isoxazole’s prevalence in bioactive molecules .

2,4,6-Trimethyl-N-(4-methylphenyl)benzenesulfonamide

  • Structure : Mesitylene sulfonamide with a para-methylphenyl group.
  • Physicochemical Properties: Molecular formula: C₁₆H₁₉NO₂S; Molecular weight: 289.39 g/mol . SMILES: CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C .
  • Applications : Studied for steric effects on sulfonamide conformation and crystal packing .

2,4,6-Trimethyl-N-[3-(trifluoromethyl)benzyl]benzenesulfonamide

  • Structure : Mesitylene sulfonamide with a 3-(trifluoromethyl)benzyl group.
  • Physicochemical Properties: Molecular formula: C₁₇H₁₈F₃NO₂S; Molecular weight: 357.39 g/mol .
  • Applications : Explored in drug discovery for lipophilic interactions with hydrophobic enzyme pockets .

Comparative Analysis Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
This compound 1-Naphthyl C₁₉H₁₉NO₂S 325.43 (calculated) Insufficient direct data -
m-3M3FBS 3-(Trifluoromethyl)phenyl C₁₆H₁₆F₃NO₂S 343.36 PLC activation, calcium modulation
2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide Propargyl C₁₂H₁₅NO₂S 237.31 Catalytic intermediate
2,4,6-Trimethyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide 5-Methylisoxazole C₁₄H₁₆N₂O₃S 292.35 Antimicrobial potential
2,4,6-Trimethyl-N-(4-methylphenyl)benzenesulfonamide 4-Methylphenyl C₁₆H₁₉NO₂S 289.39 Structural studies

Key Research Findings

  • PLC Activation : m-3M3FBS enhances calcium influx in LPS-treated VSMCs, restoring vascular reactivity via intra- and extracellular calcium store mobilization .
  • Structural-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (e.g., -CF₃ in m-3M3FBS) enhance PLC activation compared to electron-donating groups (e.g., -CH₃ in 2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide) .
    • Steric Effects : Bulky substituents (e.g., 1-naphthyl) may hinder target binding, necessitating optimization for therapeutic use .
  • Therapeutic Limitations : Ortho-substituted analogs (e.g., o-3M3FBS) show negligible bioactivity, underscoring the importance of substituent positioning .

Biological Activity

2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound features a sulfonamide functional group attached to a naphthyl moiety and trimethyl groups on the benzene ring. This unique structure contributes to its reactivity and biological activity.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active or allosteric sites. This inhibition can prevent substrate binding and subsequent catalytic activity. The compound's interactions with biological macromolecules suggest potential therapeutic effects in various diseases, including cancer and infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's efficacy was demonstrated in various cancer models, highlighting its potential as a lead compound for drug development .

Antimicrobial Properties

The sulfonamide structure of this compound also suggests potential antimicrobial activity. Similar compounds have been studied for their effectiveness against bacterial infections due to their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Comparative Studies

Comparative studies with other sulfonamide derivatives reveal that the presence of the trimethyl groups and the naphthyl moiety significantly influence biological activity. For example:

CompoundStructure FeaturesBiological Activity
This compoundTrimethyl groups + NaphthylHigh anticancer and antimicrobial activity
N-(1-naphthyl)benzenesulfonamideLacks trimethyl groupsReduced reactivity
2,4,6-trimethylbenzenesulfonamideLacks naphthyl groupDifferent solubility and interaction profile

This table illustrates how structural modifications can lead to variations in biological activity.

Study 1: Anticancer Efficacy

A study conducted on human colon cancer cell lines demonstrated that this compound significantly reduced cell viability with an IC50 value in the low micromolar range. The compound induced apoptosis through the activation of caspase pathways .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was found to effectively inhibit carbonic anhydrase isoforms associated with tumor progression. This inhibition was characterized by a competitive binding mechanism, suggesting its potential as a therapeutic agent in managing cancer-related complications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between 2,4,6-trimethylbenzenesulfonyl chloride and 1-naphthylamine. Key parameters include:

  • Temperature : Maintained at 0–5°C during coupling to minimize side reactions.
  • Solvent : Dichloromethane or THF for solubility and reactivity.
  • Catalysts : Triethylamine (2–3 equiv) to neutralize HCl byproducts and enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
    • Data : Reaction yields range from 65–85%, depending on stoichiometric ratios and solvent choice .

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

  • Analytical Techniques :

  • NMR : 1^1H NMR (DMSO-d₆) shows characteristic peaks: δ 2.3 ppm (s, 6H, CH₃), δ 7.2–8.2 ppm (aromatic protons from naphthyl and sulfonamide groups) .
  • X-ray Crystallography : Confirms the planar sulfonamide group and dihedral angles between aromatic rings (e.g., 45–60° between benzene and naphthyl moieties) .
  • IR : Strong S=O stretches at 1330–1350 cm⁻¹ and 1150–1170 cm⁻¹ .

Advanced Research Questions

Q. How does this compound modulate calcium influx in vascular smooth muscle cells?

  • Mechanistic Insights :

  • The compound (referred to as m-3M3FBS in studies) activates phospholipase C (PLC), increasing IP₃ production and triggering Ca²⁺ release from endoplasmic reticulum stores. Concurrently, it enhances extracellular Ca²⁺ influx via TRP channels .
  • Experimental Models : Rat aortic rings pre-treated with LPS show a 2.5-fold increase in Ca²⁺-dependent contraction when exposed to 10 µM m-3M3FBS .
    • Contradictions : Some studies report reduced intracellular Ca²⁺ in isolated cells due to rapid efflux mechanisms, highlighting model-dependent outcomes .

Q. How can researchers reconcile contradictory data on its effects on TRPA1 activation and PLC signaling?

  • Resolution Strategies :

  • Concentration Dependence : TRPA1 activation occurs at higher concentrations (>50 µM), while PLC effects dominate at lower doses (1–10 µM) .
  • Cell-Type Specificity : Neuronal cells show TRPA1-mediated Ca²⁺ influx, whereas vascular smooth muscle relies on PLC/IP₃ pathways .
  • Pharmacological Blockers : Use of TRPA1 antagonists (e.g., HC-030031) or PLC inhibitors (U73122) clarifies pathway contributions .

Q. What structure-activity relationship (SAR) trends enhance its biological activity?

  • Key Modifications :

  • Sulfonamide Group : Replacement with carbamate reduces PLC activation by 70%.
  • Trimethyl Substitution : Critical for membrane permeability; des-methyl analogs show 10-fold lower activity .
  • Naphthyl vs. Phenyl : Naphthyl derivatives exhibit superior binding to hydrophobic enzyme pockets (e.g., HDAC8 inhibition IC₅₀ = 1.2 µM vs. phenyl analog IC₅₀ = 8.7 µM) .

Methodological Guidance

Q. How to design experiments assessing its dual role in pro-apoptotic and cytoprotective pathways?

  • Approach :

  • In Vitro : Treat cancer cell lines (e.g., HeLa) with 1–100 µM compound and measure caspase-3 activation (apoptosis) vs. Nrf2 nuclear translocation (cytoprotection) via immunofluorescence .
  • In Vivo : Use LPS-induced septic shock models in rodents to evaluate vascular reactivity (blood pressure monitoring) and organ damage markers (e.g., serum creatinine) .

Q. What computational tools predict its pharmacokinetic properties and metabolite profiles?

  • Tools :

  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.55) and CYP3A4-mediated metabolism.
  • Docking Studies : AutoDock Vina simulates binding to HDAC8 (binding energy = -9.2 kcal/mol) and PLC-γ (binding energy = -8.7 kcal/mol) .

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